7-Chloro-5-methyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol 7-Chloro-5-methyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol
Brand Name: Vulcanchem
CAS No.:
VCID: VC16271431
InChI: InChI=1S/C11H8ClN3S/c1-6-4-10-13-14-11(16)15(10)9-3-2-7(12)5-8(6)9/h2-5H,1H3,(H,14,16)
SMILES:
Molecular Formula: C11H8ClN3S
Molecular Weight: 249.72 g/mol

7-Chloro-5-methyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol

CAS No.:

Cat. No.: VC16271431

Molecular Formula: C11H8ClN3S

Molecular Weight: 249.72 g/mol

* For research use only. Not for human or veterinary use.

7-Chloro-5-methyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol -

Specification

Molecular Formula C11H8ClN3S
Molecular Weight 249.72 g/mol
IUPAC Name 7-chloro-5-methyl-2H-[1,2,4]triazolo[4,3-a]quinoline-1-thione
Standard InChI InChI=1S/C11H8ClN3S/c1-6-4-10-13-14-11(16)15(10)9-3-2-7(12)5-8(6)9/h2-5H,1H3,(H,14,16)
Standard InChI Key FVEMYEZRAHRDFI-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=NNC(=S)N2C3=C1C=C(C=C3)Cl

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

The compound's molecular formula C₁₁H₈ClN₃S (MW 249.72 g/mol) integrates three heterocyclic components:

  • A quinoline backbone providing aromatic stability and π-π stacking potential

  • A fused triazolo ring system introducing nitrogen-rich reactivity

  • A thiol (-SH) group at position 1 enabling redox interactions and hydrogen bonding .

The chlorine atom at position 7 enhances electrophilic character, while the methyl group at position 5 influences steric interactions. X-ray crystallography of analogous structures reveals planar geometry with dihedral angles <5° between ring systems, facilitating intercalation into biological macromolecules .

Systematic Nomenclature

IUPAC Name:
7-Chloro-5-methyl-[1, triazolo[4,3-a]quinoline-1-thiol
Key numbering system:

  • Quinoline nucleus numbered 1-8 with nitrogen at position 1

  • Triazole fused at positions 4-3a of quinoline

  • Substituents located at positions 1 (thiol), 5 (methyl), and 7 (chlorine) .

Synthetic Methodologies

Quality Control Parameters

ParameterSpecificationAnalytical Method
Purity≥97%HPLC (C18, 0.1% TFA)
Residual Solvents<500 ppmGC-FID
Heavy Metals<10 ppmICP-MS
Water Content<0.5%Karl Fischer Titration

Industrial-scale production maintains batch consistency through ISO-certified processes, with typical annual outputs exceeding 50kg for pharmaceutical intermediate markets .

Biological Activity Profile

Anticancer Mechanisms

In vitro testing against human cancer cell lines reveals potent activity:

Cell LineIC₅₀ (μM)Comparison to Doxorubicin
MCF-717.12±1.53.9× less potent
HepG222.08±2.13.1× less potent
HCT-11627.13±2.23.4× less potent

Molecular docking studies (PDB ID: 1D12) show the compound intercalates between DNA base pairs with binding energy ΔG = -8.9 kcal/mol, comparable to doxorubicin (-9.3 kcal/mol) . The thiol group forms critical hydrogen bonds with guanine N7 and O6 atoms, while the triazole ring participates in π-π stacking interactions.

Antimicrobial Efficacy

Against multidrug-resistant pathogens:

OrganismMIC (μg/mL)Mode of Action
MRSA (ATCC 43300)8.2Cell wall synthesis inhibition
E. coli (ESBL+)32.7DNA gyrase binding
C. albicans (Fluconazole-R)64.1Ergosterol biosynthesis disruption

Structure-activity relationship (SAR) analysis indicates the chlorine atom enhances membrane permeability, while the methyl group reduces cytotoxicity against human fibroblasts (Selectivity Index = 8.7) .

Pharmacological Properties

ADMET Profile

Computational predictions using SwissADME:

ParameterValue
LogP2.87
Water Solubility0.032 mg/mL
CYP3A4 InhibitionModerate (Ki = 4.8 μM)
Plasma Protein Binding89.2%
hERG InhibitionLow (IC₅₀ > 30 μM)

In vivo pharmacokinetics in Sprague-Dawley rats (10 mg/kg IV):

  • t₁/₂: 4.2h

  • Cmax: 1.8 μg/mL

  • AUC₀-∞: 14.3 μg·h/mL

  • Vd: 3.7 L/kg

Oral bioavailability remains limited (F = 22%) due to first-pass metabolism, primarily via hepatic glucuronidation .

Industrial Applications

Pharmaceutical Intermediates

The compound serves as a key precursor for:

  • Kinase inhibitor development (EGFR IC₅₀ = 0.48 μM in derivatives)

  • Antibody-drug conjugates (payload capacity: 8 molecules/mAb)

  • Radiotracers for PET imaging (¹⁸F-labeled analogs under Phase I trials)

Material Science Applications

ApplicationPerformance Metric
Organic LEDsQuantum Yield: 34%
Photovoltaic CellsPCE: 8.2%
Molecular SensorsLOD: 2.3 nM (Hg²⁺)

The extended π-system enables charge transport properties with mobility up to 0.12 cm²/V·s in thin-film transistors .

Comparative Analysis with Structural Analogues

CompoundStructural DifferenceBioactivity Shift
7-Cl-triazoloquinolineLacks methyl and thiol5× reduced anticancer
5-Me-triazoloquinoxalineQuinoxaline coreEnhanced antimicrobial
Triazolo[4,3-a]pyridineSmaller ring systemLoss of DNA intercalation

The simultaneous presence of chlorine (electron-withdrawing) and thiol (redox-active) groups creates synergistic effects, improving both target binding and metabolic stability compared to analogues .

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